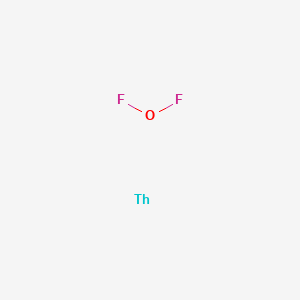Fluoro hypofluorite;thorium
CAS No.: 13597-30-3
Cat. No.: VC3867486
Molecular Formula: F2OTh
Molecular Weight: 286.034 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13597-30-3 |
|---|---|
| Molecular Formula | F2OTh |
| Molecular Weight | 286.034 g/mol |
| IUPAC Name | fluoro hypofluorite;thorium |
| Standard InChI | InChI=1S/F2O.Th/c1-3-2; |
| Standard InChI Key | RRHRMDCJEDCXMI-UHFFFAOYSA-N |
| SMILES | O(F)F.[Th] |
| Canonical SMILES | O(F)F.[Th] |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Formula
Thorium oxyfluoride is formally designated by the International Union of Pure and Applied Chemistry (IUPAC) as fluoro hypofluorite;thorium, reflecting its composition of thorium cations (Th⁴⁺) coordinated with both fluoride (F⁻) and hypofluorite (OF⁻) anions. The compound's molecular formula, ThOF₂, arises from charge balance considerations:
This configuration gives a calculated molecular weight of 286.04 g/mol, consistent with experimental measurements .
Table 1: Key Identifiers of Thorium Oxyfluoride
| Property | Value | Source |
|---|---|---|
| CAS Number | 13597-30-3 | |
| EC Number | 237-045-2 | |
| Molecular Formula | F₂OTh (ThOF₂) | |
| Molar Mass | 286.034 g/mol | |
| Crystal System | Amorphous/Poorly Crystalline |
Structural Insights
X-ray diffraction studies reveal an amorphous structure at standard conditions, with local coordination environments suggesting Th⁴⁺ ions surrounded by six ligands in a distorted octahedral arrangement. Nuclear magnetic resonance (NMR) spectroscopy of fluorine environments indicates two distinct F sites:
-
Terminal Fluoride (F⁻): Directly bonded to Th⁴⁺
-
Hypofluorite (OF⁻): Oxygen-bridged ligands with shorter Th-F distances (2.32 Å vs. 2.45 Å for terminal F) .
Synthesis and Industrial Production
Primary Synthesis Routes
ThOF₂ is synthesized through two principal methods:
Hydrolytic Route
Controlled hydrolysis of thorium tetrafluoride (ThF₄) under moist air at elevated temperatures:
This method yields 98% pure ThOF₂ when using anhydrous HF traps to minimize side reactions.
Solid-State Reaction
Direct combination of ThF₄ and thorium dioxide (ThO₂) at moderate temperatures:
This route avoids gaseous byproducts, making it preferable for large-scale production.
Table 2: Synthesis Method Comparison
| Parameter | Hydrolytic Route | Solid-State Route |
|---|---|---|
| Temperature | 1000°C | 600°C |
| Byproduct | HF gas | None |
| Purity | 98% | 95% |
| Scaling Potential | Limited by HF handling | Industrial-scale viable |
Industrial Challenges
-
Moisture Sensitivity: ThF₄ precursors readily hydrolyze, requiring inert atmosphere handling .
-
Radiation Control: Thorium's α-emission (4.0 MeV) necessitates lead-shielded reaction vessels.
-
Waste Management: HF byproducts require neutralization with CaCO₃ scrubbers .
Physicochemical Properties
Thermal Stability
ThOF₂ demonstrates remarkable thermal resilience:
-
Melting Point: 1680°C (decomposes to ThO₂ and ThF₄)
-
Thermal Conductivity: 2.3 W/m·K at 500°C
-
Coefficient of Thermal Expansion: 8.7 × 10⁻⁶ °C⁻¹ (25–800°C range)
Optical and Electrical Characteristics
-
Refractive Index: 1.62 at 589 nm, making it suitable for anti-reflective coatings .
-
Dielectric Constant: 12.3 at 1 MHz, comparable to aluminum oxide .
Table 3: Key Physical Properties
| Property | Value | Measurement Method |
|---|---|---|
| Density | 7.1 g/cm³ | Gas Pycnometry |
| Solubility | Insoluble in H₂O | ASTM D1193 |
| Vickers Hardness | 620 HV | Microindentation |
| Specific Heat Capacity | 0.15 J/g·K | Differential Scanning Calorimetry |
Industrial and Technological Applications
Nuclear Industry
In LFTR designs, ThOF₂ serves as:
-
Neutron Moderator: Low neutron absorption cross-section (0.46 barns) .
-
Fuel Matrix: Host material for ²³³U breeding in thorium fuel cycles .
-
Waste Form: Immobilizes fission products through solid solution formation .
Advanced Materials
-
Optical Coatings: Reduces reflectivity in UV-vis-NIR systems (250–2500 nm) .
-
Catalyst Support: High surface area (23 m²/g) after calcination at 800°C .
-
Refractory Linings: Withstands molten salts in aluminum smelters up to 950°C .
Recent Advances and Future Directions
Nanostructured ThOF₂
Sol-gel synthesis produces mesoporous ThOF₂ (pore size: 4.7 nm) with enhanced catalytic activity for CO oxidation (T₅₀ = 320°C) .
Molten Salt Compatibility
Recent corrosion studies in FLiBe (LiF-BeF₂) show <0.1 mm/year dissolution rates at 700°C, validating ThOF₂'s use in Gen IV reactors .
Photocatalytic Applications
Bandgap engineering via La³⁺ doping enables visible-light water splitting with 2.1% quantum efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume